1-Decene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in ethanol and ethyl ether

In water, 0.115 mg/l @ 25 °C

Solubility in water, g/100ml: (very poor)

Solubility in water: none

Synonyms

Canonical SMILES

Organic Synthesis:

Building Block

Due to its reactive double bond (C=C), 1-decene serves as a valuable building block for synthesizing complex organic molecules. Researchers utilize it in creating polymers, surfactants, and other functional materials through various reactions like metathesis and polymerization [].

Reaction Mechanism Studies

The presence of the double bond in 1-decene makes it a suitable substrate for studying organic reaction mechanisms. By observing its behavior in different reactions, scientists can gain insights into reaction pathways and develop new synthetic methods [].

Material Science:

Polymer Research

-decene plays a role in polymer research, particularly in the development of new types of plastics. It can be used as a co-monomer in polymerization reactions, leading to polymers with specific properties like elasticity or thermal stability.

Liquid Crystal Studies

Certain derivatives of 1-decene exhibit liquid crystal properties. Researchers utilize these materials in investigating liquid crystal behavior and developing novel applications in displays and optoelectronic devices.

Other Research Areas:

Catalysis

While the exact mechanism remains under investigation, 1-decene might function as a ligand in some catalytic reactions. It's believed to act as an electron donor, facilitating desired chemical transformations by supplying electrons to the reaction center [].

Biomedical Research

Although less common, 1-decene has potential applications in biomedical research. Studies suggest its possible use in drug delivery systems or as a starting material for synthesizing biocompatible materials [].

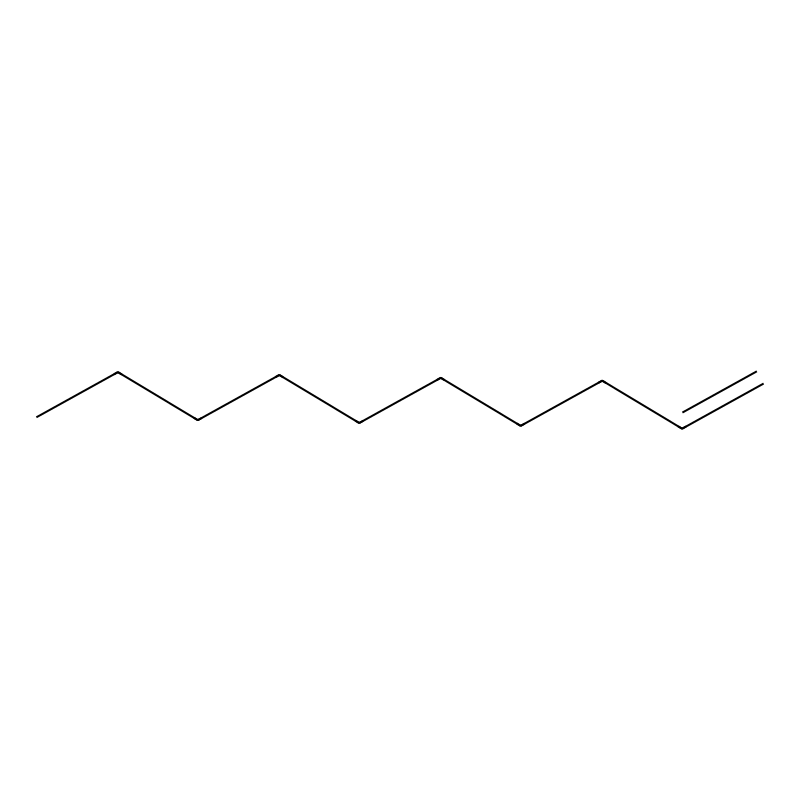

1-Decene is a linear alkene with the molecular formula and a molecular weight of approximately 140.3 g/mol. It is characterized by a double bond between the first and second carbon atoms in its chain, making it an unsaturated hydrocarbon. The compound appears as a colorless liquid with a pleasant odor and is known for its low freezing point of -66 °C and boiling point of approximately 170.6 °C . 1-Decene is insoluble in water but soluble in organic solvents, which makes it useful in various industrial applications.

- Hydrogenation: The addition of hydrogen can convert 1-decene into decane.

- Polymerization: Under suitable conditions, 1-decene can undergo polymerization to form polyethylene, a widely used plastic.

- Oxidation: It can react with oxygen and strong oxidizing agents, leading to the formation of alcohols and carboxylic acids .

- Thermal Cracking: At high temperatures (above 600 °C), 1-decene can undergo thermal cracking to yield lighter olefins .

1-Decene can be synthesized through several methods:

- Cracking of Higher Alkanes: It can be produced via the thermal or catalytic cracking of larger alkanes derived from petroleum.

- Dehydrogenation of Alkanes: The dehydrogenation of decane can yield 1-decene under specific conditions.

- Alkylation Reactions: Using alkyl halides and alkenes in the presence of catalysts can also produce 1-decene.

- Metathesis Reactions: Olefin metathesis involving other alkenes can lead to the formation of 1-decene as well .

1-Decene is utilized in various applications:

- Polymer Production: It serves as a precursor for the synthesis of polyethylene and other polymers.

- Surfactants: It is used in the production of surfactants and detergents.

- Chemical Intermediates: It acts as a building block for various chemical syntheses, including lubricants and additives.

- Agricultural Chemicals: Some formulations in agrochemicals utilize derivatives of 1-decene .

Research on interaction studies involving 1-decene primarily focuses on its reactivity with other chemicals. For instance, it has been shown to react with hydroxyl radicals in the atmosphere, which influences its environmental fate . Additionally, studies have indicated that it may interact with various biological systems, though detailed mechanisms remain under investigation.

Several compounds share structural similarities with 1-decene. Here are some notable examples:

| Compound | Molecular Formula | Characteristics |

|---|---|---|

| Hexadecane | Saturated hydrocarbon; higher boiling point; used as a standard in chromatography. | |

| Octadecene | Unsaturated hydrocarbon; used in polymer production. | |

| Nonadecene | Longer chain alkene; less common but used in specialty applications. | |

| Propylene | Smaller alkene; widely used as a feedstock for polypropylene production. |

Uniqueness of 1-Decene:

- Unlike saturated hydrocarbons like hexadecane, 1-decene's unsaturation allows for additional chemical reactivity.

- Its specific chain length (ten carbon atoms) makes it particularly useful for producing high-performance polymers compared to shorter-chain alkenes like propylene.

Industrial-Scale Catalytic Oligomerization Processes

Industrial-scale production of 1-decene primarily relies on ethylene oligomerization processes using sophisticated catalytic systems [1] [2]. The current commercial processes employ three main technological approaches: the Ziegler Process developed by Chevron Phillips Chemical, the Modified Ziegler Process utilized by INEOS Oligomers, and the Shell Higher Olefins Process [2] [3].

The Chevron Phillips route utilizes a single-stage system for alpha-olefin production but exhibits limited flexibility in product distribution [2]. In contrast, the Modified Ziegler process employs two separate reaction steps, providing enhanced flexibility in product distribution at the expense of increased process complexity [2]. The Shell Higher Olefins Process represents the most sophisticated and flexible approach regarding product distribution control, though it requires the most complex operational parameters [2].

1-Decene is obtained exclusively through full-range alpha-olefin distribution during ethylene oligomerization, making on-purpose production processes economically unfeasible compared to dedicated methods for 1-hexene or 1-octene [2] [4] [3]. The oligomerization products consist of even-numbered carbon chains ranging from C4 to C30+, with 1-decene extraction requiring subsequent separation processes [2].

Industrial oligomerization typically operates under elevated temperatures ranging from 80-120°C and pressures of 0.8-1.4 MPa, achieving conversion rates exceeding 50% by weight for 1-decene synthesis [5]. The resulting oligomers demonstrate kinematic viscosities at 40°C ranging from 6.0-25 mm²/s with viscosity indices between 160-262 [5].

Ziegler-Natta Catalyst Systems for α-Olefin Production

Ziegler-Natta catalyst systems constitute the cornerstone of industrial α-olefin production, incorporating transition metal compounds (Group IV metals including titanium, zirconium, and hafnium) combined with organoaluminum co-catalysts [6] [7] [8]. The fundamental catalytic systems include titanium tetrachloride combined with triethylaluminum (TiCl₄ + Et₃Al) and titanium trichloride paired with diethylaluminum chloride (TiCl₃ + AlEt₂Cl) [6] [7].

The polymerization mechanism follows a coordination-insertion pathway, where ethylene molecules coordinate to vacant sites on the transition metal center, followed by migratory insertion into the growing polymer chain [8]. This process occurs predominantly through primary (1,2) regioselectivity, with the unsubstituted alkene carbon forming bonds with the metal center [8].

Group 4 metallocene catalysts demonstrate exceptional performance in α-olefin oligomerization, particularly when activated with methylaluminoxane systems [9]. These catalysts contain single-type active sites that produce oligomers with uniform microstructures and narrow molecular weight distributions, contrasting with the broad multimodal distributions typical of heterogeneous Ziegler-Natta systems [8] [9].

Kinetic studies reveal that ethylene polymerization activities using cyclopentadienyl titanium complexes range from 2,200 to 10,000 kg-polyethylene per mole titanium per hour per atmosphere, with molecular weights reaching 49.34 × 10⁴ g/mol and polydispersity indices between 1.8-4.92 [8]. The optimization of aluminum-to-metal ratios and reaction conditions significantly influences both catalytic activity and product selectivity [8].

Chromium-Based Catalytic Mechanisms for Selective Synthesis

Chromium-based catalysts represent a specialized class of oligomerization systems particularly effective for selective ethylene trimerization and tetramerization processes [10] [11] [12] [13]. These catalysts utilize tridentate ligand frameworks, including phosphinoamidine (P,N), aminophosphine (P,N), and bis(phosphino)amine (P,N,N) coordinating structures [10] [11] [12].

The selectivity of chromium catalysts depends critically on the electronic and steric properties of the supporting ligands [10] [12]. Complexes bearing electron-withdrawing substituents such as F₂CHCH₂ groups promote nonselective ethylene oligomerization, while electron-donating groups like Me₂CHCH₂ and Me₂CHCH₂CH₂ enhance selective trimerization and tetramerization pathways [10].

Optimized chromium catalyst systems achieve remarkable performance metrics, including catalytic activities reaching 307 kg per gram chromium per hour with trimerization selectivities exceeding 92.6% [13]. The formation of 1-hexene selectivity can reach 76.4% with simultaneous 1-octene production of 10.3% under controlled conditions [10]. These systems operate effectively at temperatures of 45°C and pressures of 45 bar with aluminum-to-chromium molar ratios of 600 [10].

The mechanistic pathway involves the formation of metallacycloheptane intermediates, with selectivity-determining β-hydrogen transfer transitions states controlling the distribution between desired α-olefin products and undesired cyclic byproducts [12]. Computational studies indicate that steric effects in transition-state structures with coordinated ethylene represent the primary selectivity-controlling factors [12].

Coordination Chain Transfer Polymerization Techniques

Coordination chain transfer polymerization represents an advanced methodology for controlling molecular weight distribution in 1-decene oligomerization processes [14]. This technique employs titanium-based diamine bis(phenolate) catalysts in combination with diethylzinc as a chain transfer agent [14].

The catalyst system [Ti{2,2′-(OC₆H₂-4,6-tBu₂)₂NHMePhMeNH}Cl₂] demonstrates exceptional efficiency in facilitating rapid and reversible chain transfer between active transition metal propagating centers and zinc-based transfer agents [14]. This approach enables precise molecular weight regulation while significantly reducing catalyst consumption compared to conventional oligomerization methods [14].

The coordination chain transfer polymerization process achieves 1-decene oligomerization with viscosity indices ranging from 131.7 to 159.7 and pour points below -48°C, producing polyalphaolefin products comparable to commercial PAO4 and PAO6 specifications [14]. The technique successfully bypasses β-hydrogen termination pathways, yielding oligomer chains without unsaturated bonds [14].

Density functional theory calculations reveal that the chain transfer mechanism involves direct coordination of diethylzinc to the active titanium center, followed by alkyl group exchange and regeneration of the active polymerization site [14]. The linear relationship between diethylzinc content and resulting oligomer tacticity provides additional control over final product properties [14].

Laboratory-Scale Synthetic Routes from Epoxydecane

Laboratory-scale synthesis of 1-decene from epoxydecane represents a specialized approach utilizing deoxygenation methodologies [15] [16]. The process typically involves initial epoxidation of 1-decene using supported gold catalysts, followed by subsequent reduction or elimination reactions to regenerate the α-olefin structure [15] [16].

The epoxidation step employs 1% gold supported on silica or titanium dioxide carriers in the presence of oxygen as the primary oxidant and azobisisobutyronitrile as a radical initiator [15]. Reaction conditions typically require temperatures of 90°C with continuous stirring for 24 hours, achieving epoxide selectivities ranging from 17-34% [15].

For the reverse synthetic approach, epoxydecane undergoes ring-opening reactions catalyzed by Lewis acid systems or thermal cracking processes [17] [18]. Thermal cracking of 1-decene at temperatures above 600°C over quartz sand demonstrates significant conversion rates, reaching 56.6% at 750°C [17]. The cracking mechanism predominantly follows carbenium ion pathways rather than free radical mechanisms, with catalytic conversion percentages exceeding 99% over H-ZSM-5 catalysts [17] [18].

Alternative laboratory methods include hydroformylation processes using rhodium catalysts in aqueous biphasic systems, achieving chemoselectivities exceeding 99% toward linear aldehyde products with regioselectivities up to 31 [19]. These processes operate continuously for over 200 hours with rhodium leaching below 0.59% [19].

Thermodynamic Parameters (Boiling Point, Freezing Point)

1-Decene exhibits characteristic thermodynamic properties consistent with its molecular structure as a terminal alpha-olefin with the formula C₁₀H₂₀. The boiling point of 1-decene occurs at 170.6°C (443.8 K) at standard atmospheric pressure [1]. This boiling point reflects the intermolecular van der Waals forces between the linear ten-carbon chain molecules, which are substantial enough to require significant thermal energy for phase transition from liquid to vapor.

The freezing point of 1-decene is -66.3°C (206.9 K) [1], indicating that the compound remains liquid across a broad temperature range of approximately 237°C. This wide liquid range makes 1-decene particularly useful in industrial applications where temperature stability is required. The relatively low freezing point is attributed to the asymmetric molecular structure caused by the terminal double bond, which prevents efficient crystal packing and reduces the energy barrier for melting.

The latent heat of vaporization for 1-decene is 119 Btu/lb (65.9 cal/g or 2.76 × 10⁵ J/kg) [1], which represents the energy required to convert liquid 1-decene to vapor at its boiling point. This value is consistent with other medium-chain hydrocarbons and reflects the strength of intermolecular interactions in the liquid phase.

Phase Behavior and Critical Point Characteristics

The critical point characteristics of 1-decene define the conditions at which the distinction between liquid and vapor phases disappears. The critical temperature is 343.7°C (616.9 K) [2], representing the temperature above which 1-decene cannot exist as a liquid regardless of pressure. The critical pressure is 21.021 atm (2.13 MPa or 308.93 lb/in²) [2], defining the minimum pressure required to liquefy 1-decene at its critical temperature.

The critical density of 1-decene is 0.240 g/cm³ [2], indicating a significant reduction in density compared to the liquid phase at standard conditions. The critical volume is 584.5 cm³/mol [2], providing insight into the molecular spacing at critical conditions. The critical compressibility factor (Z_c) is 0.243 [2], which falls within the typical range for hydrocarbon compounds and indicates moderate deviation from ideal gas behavior near the critical point.

These critical parameters are essential for understanding the phase behavior of 1-decene in various industrial processes, particularly in separation and purification operations where precise control of temperature and pressure conditions is required.

Density and Surface Tension Properties

The density of 1-decene varies systematically with temperature, following a linear relationship typical of liquid hydrocarbons. At 20°C, the density is 0.741 g/cm³ [1], while at higher temperatures, the density decreases to 0.7369 g/cm³ at 25°C [3] and 0.6786 g/cm³ at 100°C [3]. This temperature-dependent density variation can be described by the linear equation: density = 0.0008 × temperature(°C) + constant [2].

The surface tension of 1-decene at the liquid-air interface is 24 dynes/cm (0.024 N/m) at 20°C [1]. This relatively low surface tension is characteristic of hydrocarbon liquids and reflects the weak intermolecular forces at the surface. The interfacial tension between 1-decene and water is 28 dynes/cm (0.028 N/m) at 22.7°C [1], indicating that 1-decene has limited miscibility with water and will form distinct phases in aqueous systems.

The surface tension properties are important for understanding the wetting behavior of 1-decene on various surfaces and its behavior in multiphase systems. The relatively low surface tension facilitates spreading on most solid surfaces, making 1-decene useful as a processing aid in various applications.

| Temperature (°C) | Density (g/cm³) | Source |

|---|---|---|

| 10 | 0.7486 | Chevron Phillips |

| 20 | 0.741 | CAMEO Chemicals |

| 25 | 0.7369 | Chevron Phillips |

| 40 | 0.7253 | Chevron Phillips |

| 100 | 0.6786 | Chevron Phillips |

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-decene provides definitive structural confirmation through characteristic chemical shifts. The terminal vinyl protons appear as a multiplet at 5.975 ppm [4], representing the =CH₂ group at the end of the carbon chain. The methylene protons adjacent to the double bond show a characteristic quartet at 2.073 ppm [4], while the terminal methyl group appears as a triplet at 0.882 ppm [4]. The remaining alkyl chain protons appear in the typical aliphatic region between 1.2-1.4 ppm.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of 1-decene. The terminal carbon of the double bond appears around 139.2 ppm [5], characteristic of sp²-hybridized carbons in alkenes. The remaining carbons in the alkyl chain appear in the aliphatic region between 10-35 ppm, with systematic chemical shift variations based on their distance from the terminal double bond.

Infrared Spectroscopy

The infrared spectrum of 1-decene exhibits several diagnostic absorption bands that confirm its molecular structure. The C-H stretching vibrations of the alkene portion appear at 3080-3020 cm⁻¹ [6], while the saturated C-H stretches occur at 2960-2850 cm⁻¹ [6]. The characteristic C=C stretching vibration appears at 1640 cm⁻¹ [6], confirming the presence of the terminal double bond.

The terminal alkene C-H bending vibrations provide particularly diagnostic information, appearing as strong absorptions at 990-1000 cm⁻¹ and 910-920 cm⁻¹ [6]. These bands are characteristic of terminal alkenes (RCH=CH₂) and distinguish 1-decene from internal alkene isomers.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Type |

|---|---|---|---|

| 3080-3020 | C-H stretch (alkene) | Medium | Unsaturated |

| 2960-2850 | C-H stretch (alkane) | Strong | Saturated |

| 1640 | C=C stretch | Medium | Double bond |

| 990-1000 | C-H bend (=CH₂) | Strong | Terminal alkene |

| 910-920 | C-H bend (=CH₂) | Strong | Terminal alkene |

Mass Spectrometry

The mass spectrum of 1-decene under electron ionization conditions shows the molecular ion peak [M]⁺- at m/z 140 [7], corresponding to the molecular weight of C₁₀H₂₀. The molecular ion has relatively low intensity (11.9%) [7], typical of long-chain hydrocarbons which undergo extensive fragmentation.

The base peak appears at m/z 56 (100% relative intensity) [7], representing a stable fragment formed through α-cleavage and rearrangement processes. Other significant fragments include m/z 55 (87.7%) [7], m/z 43 (81.5%) [7], and m/z 41 (83.5%) [7], all resulting from systematic loss of alkyl groups from the molecular ion. The fragmentation pattern follows typical hydrocarbon behavior with preferential cleavage at branch points and formation of stable carbocation fragments.

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |

|---|---|---|---|

| 140 | 11.9 | [M]⁺- (molecular ion) | Molecular ion |

| 97 | 21.7 | [M-C₃H₇]⁺ | α-cleavage |

| 83 | 33.7 | [M-C₄H₉]⁺ | α-cleavage |

| 70 | 80.7 | [M-C₅H₁₀]⁺ | α-cleavage |

| 56 | 100.0 | Base peak | Primary fragment |

| 55 | 87.7 | C₄H₇⁺ | Rearrangement |

Purity

Physical Description

Liquid; OtherSolid

GasVapor; Liquid

COLOURLESS LIQUID.

Color/Form

XLogP3

Exact Mass

Boiling Point

170.5 °C

170.56 °C @ 760 mm Hg

172 °C

146-170 °C

Flash Point

LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)

46 °C c.c.

45 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.8

Density

0.7408 @ 20 °C/4 °C

Relative density (water = 1): 0.74

0.74 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

log Kow= 5.70

8

5.12

Odor

Appearance

Melting Point

-66.3 °C

-66 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 13 of 797 companies. For more detailed information, please visit ECHA C&L website;

Of the 24 notification(s) provided by 784 of 797 companies with hazard statement code(s):;

H226 (98.21%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (97.58%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H400 (86.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (86.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 0.23

Vapor pressure, kPa at 20 °C: 0.227

Pictograms

Flammable;Health Hazard;Environmental Hazard

Impurities

Other CAS

68037-01-4

68855-58-3

25189-70-2

37309-58-3

25339-53-1

Biological Half Life

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Cosmetics -> Binding; Emollient

Methods of Manufacturing

High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Wholesale and retail trade

1-Decene, homopolymer, hydrogenated: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

1-Decene: ACTIVE

1-Decene, homopolymer: ACTIVE

Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

Dates

2: Timmons J, Falzone G, Balonis M, Bauchy M, Sant G. Anomalous variations in the viscous activation energy of suspensions induced by fractal structuring. J Colloid Interface Sci. 2018 Nov 15;530:603-609. doi: 10.1016/j.jcis.2018.07.008. Epub 2018 Jul 4. PubMed PMID: 30005237.

3: Lu Y, Li J, Su N, Lu D. The Mechanism for siRNA Transmembrane Assisted by PMAL. Molecules. 2018 Jun 29;23(7). pii: E1586. doi: 10.3390/molecules23071586. PubMed PMID: 29966273; PubMed Central PMCID: PMC6099945.

4: Nam C, Zhang G, Chung TCM. Polyolefin-based interpenetrating polymer network absorbent for crude oil entrapment and recovery in aqueous system. J Hazard Mater. 2018 Jun 5;351:285-292. doi: 10.1016/j.jhazmat.2018.03.004. Epub 2018 Mar 9. PubMed PMID: 29554525.

5: Pandey S, Raj KV, Shinde DR, Vanka K, Kashyap V, Kurungot S, Vinod CP, Chikkali SH. Iron Catalyzed Hydroformylation of Alkenes under Mild Conditions: Evidence of an Fe(II) Catalyzed Process. J Am Chem Soc. 2018 Mar 28;140(12):4430-4439. doi: 10.1021/jacs.8b01286. Epub 2018 Mar 19. PubMed PMID: 29526081.

6: Wang M, Chen M, Fang Y, Tan T. Highly efficient conversion of plant oil to bio-aviation fuel and valuable chemicals by combination of enzymatic transesterification, olefin cross-metathesis, and hydrotreating. Biotechnol Biofuels. 2018 Feb 7;11:30. doi: 10.1186/s13068-018-1020-4. eCollection 2018. PubMed PMID: 29445419; PubMed Central PMCID: PMC5801801.

7: Bukhryakov KV, Schrock RR, Hoveyda AH, Tsay C, Müller P. Syntheses of Molybdenum Oxo Alkylidene Complexes through Addition of Water to an Alkylidyne Complex. J Am Chem Soc. 2018 Feb 28;140(8):2797-2800. doi: 10.1021/jacs.8b00499. Epub 2018 Feb 16. PubMed PMID: 29432003.

8: Leung JC, Bedermann AA, Njardarson JT, Spiegel DA, Murphy GK, Hama N, Twenter BM, Dong P, Shirahata T, McDonald IM, Inoue M, Taniguchi N, McMahon TC, Schneider CM, Tao N, Stoltz BM, Wood JL. Total Synthesis of (±)-Phomoidride D. Angew Chem Int Ed Engl. 2018 Feb 12;57(7):1991-1994. doi: 10.1002/anie.201712369. Epub 2018 Jan 17. PubMed PMID: 29286556.

9: Liu P, Lu J, Yu H, Ren N, Lockwood FE, Wang QJ. Lubricant shear thinning behavior correlated with variation of radius of gyration via molecular dynamics simulations. J Chem Phys. 2017 Aug 28;147(8):084904. doi: 10.1063/1.4986552. PubMed PMID: 28863549.

10: Dirè S, Bottone D, Callone E, Maniglio D, Génois I, Ribot F. Hydrophobic Coatings by Thiol-Ene Click Functionalization of Silsesquioxanes with Tunable Architecture. Materials (Basel). 2017 Aug 8;10(8). pii: E913. doi: 10.3390/ma10080913. PubMed PMID: 28786939; PubMed Central PMCID: PMC5578279.

11: Gao A, Liu F, Xiong Z, Yang Q. Tunable adhesion of superoleophilic/superhydrophobic poly (lactic acid) membrane for controlled-release of oil soluble drugs. J Colloid Interface Sci. 2017 Nov 1;505:49-58. doi: 10.1016/j.jcis.2017.05.071. Epub 2017 May 23. PubMed PMID: 28558292.

12: Rimoldi M, Nakamura A, Vermeulen NA, Henkelis JJ, Blackburn AK, Hupp JT, Stoddart JF, Farha OK. A metal-organic framework immobilised iridium pincer complex. Chem Sci. 2016 Aug 1;7(8):4980-4984. doi: 10.1039/c6sc01376g. Epub 2016 May 10. PubMed PMID: 30155148; PubMed Central PMCID: PMC6018438.

13: Carvalho RR, Pujari SP, Lange SC, Sen R, Vrouwe EX, Zuilhof H. Local Light-Induced Modification of the Inside of Microfluidic Glass Chips. Langmuir. 2016 Mar 15;32(10):2389-98. doi: 10.1021/acs.langmuir.5b04621. Epub 2016 Mar 1. PubMed PMID: 26976049.

14: Miyano M, Kitagawa Y, Wada S, Kawashima A, Nakajima A, Nakanishi T, Ishioka J, Shibayama T, Watanabe S, Hasegawa Y. Photophysical properties of luminescent silicon nanoparticles surface-modified with organic molecules via hydrosilylation. Photochem Photobiol Sci. 2016 Jan;15(1):99-104. doi: 10.1039/c5pp00364d. Epub 2015 Dec 21. PubMed PMID: 26692283.

15: Schotten C, Plaza D, Manzini S, Nolan SP, Ley SV, Browne DL, Lapkin A. Continuous Flow Metathesis for Direct Valorization of Food Waste: An Example of Cocoa Butter Triglyceride. ACS Sustain Chem Eng. 2015 Jul 6;3(7):1453-1459. Epub 2015 May 26. PubMed PMID: 26322250; PubMed Central PMCID: PMC4547494.

16: Eng K, Alkhouri N, Cikach F, Patel N, Yan C, Grove D, Lopez R, Rome E, Dweik RA. Analysis of breath volatile organic compounds in children with chronic liver disease compared to healthy controls. J Breath Res. 2015 Apr 20;9(2):026002. doi: 10.1088/1752-7155/9/2/026002. PubMed PMID: 25891513.

17: Kurada S, Alkhouri N, Fiocchi C, Dweik R, Rieder F. Review article: breath analysis in inflammatory bowel diseases. Aliment Pharmacol Ther. 2015 Feb;41(4):329-41. doi: 10.1111/apt.13050. Epub 2014 Dec 19. Review. PubMed PMID: 25523187.

18: Schwab NV, Ore MO, Eberlin MN, Morin S, Ifa DR. Functionalized porous silicon surfaces as DESI-MS substrates for small molecules analysis. Anal Chem. 2014 Dec 2;86(23):11722-6. doi: 10.1021/ac503252g. Epub 2014 Nov 17. PubMed PMID: 25369204.

19: Hung R, Lee S, Rodriguez-Saona C, Bennett JW. Common gas phase molecules from fungi affect seed germination and plant health in Arabidopsis thaliana. AMB Express. 2014 Jul 15;4:53. doi: 10.1186/s13568-014-0053-8. eCollection 2014. PubMed PMID: 25045602; PubMed Central PMCID: PMC4100562.

20: Patel N, Alkhouri N, Eng K, Cikach F, Mahajan L, Yan C, Grove D, Rome ES, Lopez R, Dweik RA. Metabolomic analysis of breath volatile organic compounds reveals unique breathprints in children with inflammatory bowel disease: a pilot study. Aliment Pharmacol Ther. 2014 Sep;40(5):498-507. doi: 10.1111/apt.12861. Epub 2014 Jul 16. PubMed PMID: 25041596; PubMed Central PMCID: PMC4127094.